Pomalidomide-PEG1-C2-COOH

PROTAC Linker length optimization Ternary complex formation

Pomalidomide-PEG1-C2-COOH is a compact CRBN ligand-linker for PROTACs. The single PEG unit constrains ternary complex geometry, reducing steric clashes for proximal targets. Terminal –COOH enables copper-free amide conjugation, avoiding azide-click toxicity. Certified ≥98% HPLC purity eliminates DC50-suppressing impurities. High DMSO solubility (125 mg/mL) supports robust screening. Essential for reproducible SAR and lead optimization.

Molecular Formula C18H19N3O7
Molecular Weight 389.364
CAS No. 2139348-60-8
Cat. No. B2863139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG1-C2-COOH
CAS2139348-60-8
Molecular FormulaC18H19N3O7
Molecular Weight389.364
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O
InChIInChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25)
InChIKeyGXCGXOBFROXMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pomalidomide-PEG1-C2-COOH CAS 2139348-60-8: E3 Ligase Ligand-Linker Conjugate for PROTAC Procurement


Pomalidomide-PEG1-C2-COOH (CAS 2139348-60-8) is a synthetic E3 ligase ligand-linker conjugate comprising a pomalidomide-based cereblon (CRBN) ligand covalently attached to a single-unit polyethylene glycol (PEG1) linker terminated with a carboxylic acid group . The compound serves as a functionalized building block for the modular assembly of proteolysis-targeting chimeras (PROTACs) and targeted protein degradation probes, wherein the pomalidomide moiety recruits the CRBN E3 ubiquitin ligase and the terminal carboxyl group enables conjugation to amine-containing target-protein ligands . With a molecular formula of C18H19N3O7, molecular weight of 389.36 g/mol, and a calculated LogP of -0.68, this conjugate offers a balance of aqueous solubility and synthetic tractability that makes it a widely utilized starting point in PROTAC discovery campaigns .

Pomalidomide-PEG1-C2-COOH Differentiation: Why Not All PEG-Linker Conjugates Are Interchangeable in PROTAC Design


In PROTAC research, substituting one pomalidomide-PEG conjugate for another without empirical validation introduces substantial risk of experimental failure. Linker length directly modulates ternary complex geometry and degradation efficiency, with studies demonstrating that alterations of even a single PEG unit can shift the optimal degradation window [1]. Terminal functional group identity dictates conjugation chemistry; carboxylic acid-terminated linkers like Pomalidomide-PEG1-C2-COOH enable amide bond formation with primary amines, whereas azide-terminated analogs require copper-catalyzed click chemistry, a divergence that influences both synthetic yield and the biological compatibility of the resulting PROTAC . Furthermore, batch-to-batch purity variations can confound cellular degradation assays—co-eluting impurities that compete for CRBN binding without supporting productive ternary complex formation artificially suppress DC50 values by acting as competitive antagonists [2]. These factors collectively underscore that Pomalidomide-PEG1-C2-COOH is not a generic commodity but a precisely defined chemical entity whose procurement from a validated supplier with rigorous analytical certification is essential for reproducible PROTAC development.

Pomalidomide-PEG1-C2-COOH Quantitative Differentiation: Head-to-Head Comparison Data for Scientific Procurement


Pomalidomide-PEG1-C2-COOH Linker Length vs. PEG2-CO2H: Distinct Physicochemical Profiles for Different Ternary Complex Geometries

Pomalidomide-PEG1-C2-COOH incorporates a single PEG unit, resulting in a molecular weight of 389.36 g/mol and 8 rotatable bonds. In contrast, the closest commercial analog, Pomalidomide-PEG2-CO2H (CAS 2140807-17-4), contains two PEG units, increasing the molecular weight to 433.41 g/mol and adding flexibility with additional ethylene oxide spacing . A systematic linker-length study of pomalidomide-based p300/CBP degraders demonstrated that degradation efficacy is exquisitely sensitive to linker atom count, with compounds containing PEG4 linkers (>10 atoms) outperforming shorter PEG variants, underscoring that PEG1- and PEG2-based conjugates are not functionally redundant and must be selected based on the specific target protein's ternary complex requirements [1].

PROTAC Linker length optimization Ternary complex formation

Pomalidomide-PEG1-C2-COOH vs. PEG1-Azide: Carboxylic Acid Terminal Group Enables Direct Amide Conjugation Without Copper Catalysis

Pomalidomide-PEG1-C2-COOH features a terminal carboxylic acid group that permits direct amide bond formation with primary amine-containing target ligands via standard carbodiimide coupling chemistry (e.g., EDC/NHS). In contrast, Pomalidomide-PEG1-C2-N3 (CAS 2139348-60-8, azide analog) terminates in an azide group, which necessitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry for conjugation . While the azide analog has been successfully employed to construct the selective CDK6 PROTAC degrader CP-10 (DC50 = 2.1 nM), the carboxylic acid-terminated version offers a simpler, copper-free conjugation route that avoids potential copper-mediated cytotoxicity in cell-based assays and eliminates the need for alkyne-functionalized target ligands [1].

PROTAC synthesis Conjugation chemistry Click chemistry

Pomalidomide-PEG1-C2-COOH Solubility in DMSO: 125 mg/mL (321 mM) Stock Concentration Enables High-Concentration PROTAC Formulation

Pomalidomide-PEG1-C2-COOH exhibits a DMSO solubility of approximately 125 mg/mL, corresponding to a stock concentration of ~321 mM . This solubility profile exceeds that reported for the parent pomalidomide scaffold and many PEG-extended analogs, facilitating the preparation of concentrated stock solutions for high-throughput PROTAC screening and minimizing the volume of DMSO introduced into cellular assays . In contrast, alternative pomalidomide derivatives with longer PEG chains (e.g., PEG3 or PEG5) may exhibit altered solubility behavior due to increased hydrophilicity, and amine-terminated variants such as Pomalidomide-PEG3-C2-NH2 show distinct solubility profiles (DMSO: 100 mg/mL, H2O: 16.67 mg/mL) that reflect their different terminal functional groups .

Solubility Formulation PROTAC screening

Pomalidomide-PEG1-C2-COOH Purity Specification: 99.76% (HPLC) with Nitrogen-Protected Storage Ensures Batch-to-Batch Reproducibility

Commercial batches of Pomalidomide-PEG1-C2-COOH are supplied with a certified purity of 99.76% as determined by HPLC and are stored under nitrogen to prevent moisture absorption and oxidative degradation . This high purity specification is critical for PROTAC research, as impurities in pomalidomide-based building blocks can act as competitive CRBN antagonists, artificially suppressing degradation efficiency and skewing structure-activity relationship (SAR) interpretation [1]. In forced-degradation studies of related pomalidomide conjugates, even minor impurities (<2% new peak formation under accelerated conditions) can generate 'pseudo-PROTAC' species that compete for CRBN binding without supporting target ubiquitination, leading to false-negative results in cellular degradation assays [1]. Procurement of analytically certified, high-purity material thus directly impacts the reliability and inter-laboratory reproducibility of PROTAC development campaigns.

Purity Quality control Reproducibility

Pomalidomide-PEG1-C2-COOH Procurement: Optimal Application Scenarios Based on Quantitative Evidence


PROTAC Design Requiring Short Linker Span for Compact Ternary Complex Formation

When the target protein's binding pocket is in close spatial proximity to the CRBN E3 ligase surface, a short linker is essential to avoid steric clashes and to promote efficient ternary complex formation. Pomalidomide-PEG1-C2-COOH, with its single PEG unit and 8 rotatable bonds, provides a compact tether that minimizes entropic penalty and reduces the likelihood of unproductive extended conformations. This contrasts with PEG2- or PEG3-containing analogs, which introduce additional flexibility and may be suboptimal for targets requiring a constrained geometry [1]. Procurement of the PEG1 variant is therefore indicated for initial PROTAC screening campaigns where the optimal linker length has not yet been empirically determined and a compact starting point is desired.

Synthesis of PROTACs via Direct Amide Conjugation to Amine-Containing Target Ligands

Pomalidomide-PEG1-C2-COOH's terminal carboxylic acid group enables straightforward amide bond formation with primary or secondary amines using standard carbodiimide coupling reagents (e.g., EDC, DCC). This conjugation route is operationally simple, avoids the use of copper catalysts that may be cytotoxic in cell-based assays, and does not require the target ligand to be functionalized with an alkyne group. In contrast, azide-terminated analogs such as Pomalidomide-PEG1-C2-N3 necessitate copper-catalyzed click chemistry, which introduces additional purification steps and potential copper contamination that can confound cellular viability and degradation readouts . Researchers prioritizing synthetic simplicity and copper-free workflows should procure the carboxylic acid-terminated variant.

High-Throughput PROTAC Screening Requiring Concentrated DMSO Stock Solutions

The high DMSO solubility of Pomalidomide-PEG1-C2-COOH (~125 mg/mL, 321 mM) facilitates the preparation of concentrated stock solutions, reducing the volume of DMSO introduced into cellular assays. This is particularly advantageous in high-throughput screening formats where multiple PROTAC candidates are tested at varying concentrations, as lower DMSO volumes minimize solvent-induced cytotoxicity and preserve assay fidelity . For targets where the PROTAC is anticipated to have modest cellular permeability or where high concentrations are required to achieve target engagement, the superior solubility profile of this conjugate supports robust dose-response studies.

Reproducible Degradation Assays Requiring High-Purity, Certified Building Blocks

PROTAC development campaigns that demand inter-laboratory reproducibility and quantitative structure-activity relationship (SAR) analysis benefit from procurement of high-purity Pomalidomide-PEG1-C2-COOH. With certified HPLC purity of 99.76% and nitrogen-protected storage, this conjugate minimizes the risk of CRBN-competitive impurities that can artificially suppress degradation DC50 values and lead to erroneous SAR conclusions [2]. This level of quality control is essential for studies intended for publication or for advancement into lead optimization, where batch-to-batch consistency directly impacts the reliability of degradation data and downstream medicinal chemistry decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-PEG1-C2-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.